REACTION_SMILES
|
[B:14]([Br:15])([Br:16])[Br:17].[CH3:1][O:2][c:3]1[c:4](-[c:9]2[cH:10][n:11][nH:12][cH:13]2)[cH:5][cH:6][cH:7][cH:8]1.[Cl:18][CH2:19][Cl:20]>>[OH:2][c:3]1[c:4](-[c:9]2[cH:10][nH:11][n:12][cH:13]2)[cH:5][cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1-c1cn[nH]c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccccc1-c1cn[nH]c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |